molecular formula C10H17N5O B12354354 N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12354354
M. Wt: 223.28 g/mol
InChI Key: XKQHZMYIHOIRRY-UHFFFAOYSA-N
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Description

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a triazole ring, a piperidine moiety, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride
  • N-Methyl-1-piperidin-3-ylmethanamine

Uniqueness

N-Methyl-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

N-methyl-1-(piperidin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C10H17N5O/c1-11-10(16)9-7-15(14-13-9)6-8-3-2-4-12-5-8/h7-8,12H,2-6H2,1H3,(H,11,16)

InChI Key

XKQHZMYIHOIRRY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2CCCNC2

Origin of Product

United States

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